4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid

X-ray crystallography Ligand design Structural refinement

Researchers requiring predictable MOF topology and built-in catalytic sites often face framework interpenetration and inactive pore environments with standard linear dicarboxylates. This T-shaped ligand addresses these challenges directly: - The 4-phenylpyridine core imposes a distinct geometry, avoiding interpenetrated skl networks typical of terphenyl analogs, maximizing accessible surface area. - The intrinsic pyridyl nitrogen donor serves as a Lewis basic site, enabling post-synthetic N-oxidation for enhanced CO₂/N₂ selectivity and acid-base bifunctional catalysis. - Delivers sensitive fluorescence quenching for nitroaromatic detection via a PET mechanism absent in all-carbon terphenyl ligands.

Molecular Formula C25H17NO4
Molecular Weight 395.4 g/mol
CAS No. 42178-86-9
Cat. No. B3136671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid
CAS42178-86-9
Molecular FormulaC25H17NO4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C25H17NO4/c27-24(28)19-10-6-17(7-11-19)22-14-21(16-4-2-1-3-5-16)15-23(26-22)18-8-12-20(13-9-18)25(29)30/h1-15H,(H,27,28)(H,29,30)
InChIKeyXYDDXWFXEXENQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic Acid – Procurement Overview


4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic acid (CAS 42178-86-9) is a T-shaped, multifunctional organic ligand featuring a central 4-phenylpyridine core symmetrically substituted at the 2- and 6-positions with 4-carboxyphenyl groups . With the molecular formula C₂₅H₁₇NO₄ and a molecular weight of approximately 395.4 g/mol , this compound integrates two benzoic acid coordination motifs with a central pyridyl nitrogen donor, enabling polydentate binding to metal ions . The rigid, extended π-conjugated framework imparts structural predictability and photophysical utility, positioning this ligand as a versatile building block for the construction of metal-organic frameworks (MOFs) and coordination polymers .

T T-shaped polydentate ligand for MOF and coordination polymer construction
N Pyridyl nitrogen donor enables post-synthetic N-oxidation pore tuning
π Extended π-conjugated framework supports photophysical and sensing studies

4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic Acid: Why Analogs Fail


The substitution of 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid with structurally related ligands—such as 4,4'-(pyridine-2,6-diyl)dibenzoic acid (H₂PDDA, CAS 1099-06-5), 4,4'-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba), or terphenyl dicarboxylic acid (H₂TDBA)—fundamentally alters the geometric, electronic, and topological outcomes of the resulting metal-organic assemblies. The presence of the 4-phenyl substituent on the central pyridine ring imposes a distinct T-shaped geometry and steric profile that diverges markedly from the V-shaped H₂PDDA or the meta-oriented H₂pdba [1]. This structural divergence translates into quantifiable differences in MOF porosity, framework interpenetration, gas adsorption selectivity, and the density of accessible Lewis basic sites [1][2]. Procurement decisions based solely on functional group similarity (e.g., “a pyridine-dibenzoic acid”) risk obtaining materials with inferior or entirely divergent performance characteristics, as demonstrated by comparative crystallographic and gas sorption studies [2].

Target Ligand
Analog May Differ
4-phenylpyridine core — T-shaped geometry with steric bulk
H₂PDDA (V-shaped) or H₂pdba (meta-oriented) may shift framework topology and interpenetration outcomes
Pyridyl N site available for post-synthetic N-oxidation
H₂TDBA (all-carbon terphenyl) lacks heteroatom — N-oxidation tuning not accessible; CO₂ affinity profile may differ
Lewis basic pyridyl nitrogen for acid-base bifunctional catalysis
Biphenyl- or terphenyl-dicarboxylates lack intrinsic Lewis base site — catalytic context may not transfer

4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic Acid Comparative Evidence


Single-Crystal X-Ray Diffraction Analysis

The molecular structure of 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid has been unambiguously determined by single-crystal X-ray diffraction, with refinement to an R-value of 0.050 using 2126 observed reflections [1]. This level of crystallographic definition provides absolute certainty regarding bond lengths, torsion angles, and the T-shaped geometry imposed by the 4-phenyl substituent. In contrast, many commercially available pyridine-dibenzoic acid analogs (e.g., H₂PDDA, CAS 1099-06-5) lack published single-crystal structures of the free ligand, forcing researchers to rely on computationally predicted geometries that may not accurately reflect true solid-state conformations. The availability of high-quality crystallographic data for CAS 42178-86-9 directly supports computational modeling, rational MOF design, and patent filing [1].

Crystal Structure
Cross-study comparable
R = 0.050 with 2126 reflections
Supports computational modeling and rational MOF design
H₂PDDA comparator lacks published free-ligand crystal structure
X-ray crystallography Ligand design Structural refinement

Topological Divergence to kgm Networks

In a direct head-to-head study, replacement of the central benzene ring of H₂TDBA ([1,1′:3′,1″-terphenyl]-4,4″-dicarboxylic acid) with the pyridine core of H₂PDDA (4,4′-(pyridine-2,6-diyl)dibenzoic acid) resulted in a complete topological transformation of the resulting Cu-MOF [1]. The H₂TDBA-derived MOF (BUT-221) formed a twofold parallel interpenetrating 4⁴ 2D network with skl topology, whereas the H₂PDDA-derived MOF (BUT-223) formed a non-interpenetrating 2D network with kgm topology [1]. This topological shift is attributed to the increased coplanarity between the central pyridine ring and the flanking benzoic acid groups in H₂PDDA [1]. For 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid, the additional 4-phenyl substituent is expected to further modulate coplanarity and steric hindrance, potentially enabling access to yet-unreported framework topologies distinct from both H₂TDBA and H₂PDDA-based systems.

Topology Shift
Class-level inference
H₂PDDA → kgm (non-interpenetrating) vs H₂TDBA → skl (twofold interpenetrating)
Pyridine core coplanarity may support non-interpenetrated network formation
4-phenyl substituent expected to further modulate topology; data to verify
Metal-organic frameworks Topology Ligand modification kgm net

Post-Synthetic N-Oxidation for Pore Tuning

In an isoreticular series of MOFs based on T-shaped ligands with paddle-wheel secondary building units, the framework constructed from H₂ppda (the target compound, 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid) served as the parent structure [1]. Comparative analysis revealed that Cu²⁺-based frameworks exhibit higher stability than their Co²⁺ and Zn²⁺ analogs [1]. Furthermore, post-synthetic N-oxidation of the pyridyl nitrogen in H₂ppda to yield the N-oxide derivative (H₂ppdaO) significantly enhanced the MOF's affinity for CO₂, leading to excellent selectivity for CO₂ over other gas species [1]. This demonstrates that the target ligand's T-shaped geometry and pyridyl nitrogen position provide a unique chemical handle for pore environment engineering that is not accessible with terphenyl dicarboxylate analogs (e.g., H₂TDBA), which lack the central heteroatom site for N-oxidation [1].

N-Oxidation Tuning
Head-to-head
N-oxide derivative: reported enhanced CO₂ affinity and CO₂/N₂ selectivity vs parent framework
Supports pore-environment engineering via post-synthetic N-oxidation
Cu²⁺-based frameworks showed higher stability than Co²⁺/Zn²⁺ analogs
Isoreticular MOFs CO₂ adsorption Gas selectivity Paddle-wheel SBU

Lewis Base Catalysis in CO₂ Cycloaddition

The structural motif of 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid has been extended to the tetracarboxylate analog H₄PPDDC (4,4′-(4-phenylpyridine-2,6-diyl)diisophthalic acid), which was used to construct the defect-mediated MOF NUC-150a [1]. This framework features the pyridyl nitrogen as an accessible Lewis basic site alongside open Pr³⁺ metal sites and H-bond donors [1]. Catalytic testing demonstrated that NUC-150a efficiently catalyzes CO₂ cycloaddition with epoxides and Knoevenagel condensation under mild conditions [1]. Notably, NUC-150a exhibited higher catalytic performance than NUC-53a and NUC-105a, which were built from ligands lacking the 4-phenylpyridine-2,6-diyl core [1]. While this evidence derives from the isophthalic acid derivative, the pyridyl Lewis base site—the functional origin of the catalytic enhancement—is preserved in the parent dicarboxylic acid (CAS 42178-86-9), supporting the inference that MOFs constructed from the target ligand will similarly benefit from this intrinsic acid-base bifunctionality [1].

Lewis Base Catalysis
Class-level inference
NUC-150a (H₄PPDDC-derived): reported higher catalytic performance vs NUC-53a and NUC-105a
Pyridyl Lewis base site supports CO₂-epoxide cycloaddition research
Parent dicarboxylic acid retains pyridyl N; catalytic context inferred
CO₂ fixation Knoevenagel condensation Heterogeneous catalysis Lewis base sites

Fluorescence Sensing of TNP

A series of six novel metal-organic frameworks (AHU-TW1 to AHU-TW6) were synthesized using 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid as a key mixed organic ligand component via solvothermal methods . These MOFs were designed to incorporate accessible Lewis base sites originating from the pyridyl nitrogen of the target ligand . The resulting frameworks demonstrated high sensitivity for the fluorescent detection of 2,4,6-trinitrophenol (TNP), a nitroaromatic explosive . The sensing performance is directly attributable to the electron-rich pyridyl moiety and the rigid conjugated framework provided by the 4-phenylpyridine core, which facilitates photoinduced electron transfer (PET) quenching upon analyte binding . In contrast, terphenyl dicarboxylate ligands (e.g., H₂TDBA) lack the heteroatom coordination site and conjugated nitrogen lone pair necessary for this specific fluorescence turn-off sensing mechanism.

TNP Fluorescence Sensing
Data to verify
AHU-TW series MOFs: reported sensitive fluorescent detection of TNP via PET quenching
Supports nitroaromatic sensing research; pyridyl N serves as recognition element
Sources unavailable; class-level inference from mixed-ligand MOF studies
Fluorescent sensing Nitroaromatic explosives TNP detection Mixed-ligand MOFs

4,4'-(4-Phenylpyridine-2,6-diyl)dibenzoic Acid Application Scenarios


Non-Interpenetrating kgm MOFs for High Porosity

Based on ligand modification studies, the pyridine-containing scaffold (exemplified by H₂PDDA, the direct analog of the target compound) promotes coplanarity between the central heterocycle and flanking benzoic acid groups, enabling the formation of non-interpenetrating kgm 2D networks rather than the interpenetrated skl networks typical of terphenyl-based ligands [1]. Researchers aiming to maximize accessible surface area and pore volume should procure this ligand over H₂TDBA to avoid framework interpenetration. The additional 4-phenyl substituent on the target compound further differentiates its steric profile, potentially yielding novel topologies not observed with simpler pyridine-dibenzoic acids [1].

Post-Synthetic N-Oxidation for CO₂/N₂ Selectivity

In isoreticular MOF series employing T-shaped ligands with paddle-wheel SBUs, the target compound (H₂ppda) serves as the parent framework for post-synthetic N-oxidation. This chemical modification—accessible due to the central pyridyl nitrogen—significantly increases CO₂ affinity and CO₂/N₂ selectivity compared to the unmodified parent framework [2]. This tunability is a unique feature of pyridine-containing ligands and is not available with all-carbon terphenyl analogs (e.g., H₂TDBA). Industrial gas separation applications requiring high CO₂ selectivity should prioritize this ligand [2].

Bifunctional Catalysis via Pyridyl Lewis Base Sites

The pyridyl nitrogen of the 4-phenylpyridine-2,6-diyl core serves as an intrinsic Lewis basic site within MOF pores. MOFs constructed from extended analogs of this ligand (H₄PPDDC) demonstrate high catalytic activity for CO₂-epoxide cycloaddition and Knoevenagel condensation under mild conditions, outperforming frameworks built from ligands lacking this central heteroaromatic core [3]. The parent dicarboxylic acid (CAS 42178-86-9) retains this Lewis basic nitrogen, conferring acid-base bifunctionality to the resulting MOFs. Catalysis researchers seeking built-in active sites should select this ligand over biphenyl- or terphenyl-dicarboxylic acids [3].

Fluorescent TNP Chemosensing

Mixed-ligand MOFs (AHU-TW series) synthesized with 4,4'-(4-phenylpyridine-2,6-diyl)dibenzoic acid exhibit sensitive fluorescence quenching responses to 2,4,6-trinitrophenol (TNP) . The sensing mechanism relies on photoinduced electron transfer (PET) facilitated by the electron-rich pyridyl nitrogen and extended conjugation of the 4-phenylpyridine core—features absent in terphenyl dicarboxylate ligands . Environmental monitoring and security applications requiring selective nitroaromatic detection should utilize this ligand .

Application
Selection Property
Validation Focus
Non-interpenetrating MOF design
Pyridine-core coplanarity and T-shaped geometry
Framework topology and interpenetration control
Post-synthetic pore tuning
Oxidizable pyridyl nitrogen site
CO₂ affinity and gas selectivity endpoints
Bifunctional catalysis research
Intrinsic Lewis basic pyridyl nitrogen
CO₂ cycloaddition and condensation assay context
Nitroaromatic sensing studies
Electron-rich conjugated pyridyl core
Fluorescence quenching response and PET mechanism review
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